molecular formula C8H7N3O3 B2904324 5-methyl-N-(1,2-oxazol-4-yl)-1,2-oxazole-3-carboxamide CAS No. 1396758-29-4

5-methyl-N-(1,2-oxazol-4-yl)-1,2-oxazole-3-carboxamide

Cat. No.: B2904324
CAS No.: 1396758-29-4
M. Wt: 193.162
InChI Key: CJOFPVMMSVZNRG-UHFFFAOYSA-N
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Description

5-methyl-N-(1,2-oxazol-4-yl)-1,2-oxazole-3-carboxamide is a novel, high-purity small molecule featuring a bis-heterocyclic core, designed for advanced pharmaceutical and medicinal chemistry research. Compounds based on the 1,2-oxazole (isoxazole) pharmacophore are of significant interest in drug discovery due to their wide range of potential biological activities . This scaffold is recognized for its role as a key building block in the synthesis of heterocyclic amino acid-like compounds, which are valuable for constructing diverse chemical libraries and probing biological systems . In research settings, analogous isoxazole derivatives have demonstrated considerable potential as regulators of immune function . Specific derivatives have been shown to inhibit the phytohemagglutinin A (PHA)-induced proliferation of human peripheral blood mononuclear cells (PBMCs) and suppress the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) . The mechanism of action for some related immunosuppressive isoxazoles involves the induction of a pro-apoptotic pathway, characterized by increased expression of caspases and other markers in cell models . Furthermore, the 1,2-oxazole moiety is a critical structural component of known neuroactive molecules, including specific agonists for glutamate receptors like AMPA, which are essential tools in neuroscience research . This product is provided For Research Use Only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers are responsible for ensuring compliance with all applicable local and international regulations regarding the handling and use of chemical substances.

Properties

IUPAC Name

5-methyl-N-(1,2-oxazol-4-yl)-1,2-oxazole-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O3/c1-5-2-7(11-14-5)8(12)10-6-3-9-13-4-6/h2-4H,1H3,(H,10,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJOFPVMMSVZNRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)C(=O)NC2=CON=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Types of Reactions: 5-methyl-N-(1,2-oxazol-4-yl)-1,2-oxazole-3-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution. The presence of the labile N–O bond in the isoxazole ring makes it particularly reactive .

Common Reagents and Conditions: Common reagents used in these reactions include nitrile oxides, hydroxylamine, and β-diketones. The reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products: The major products formed from these reactions include various 1,3-bifunctional derivatives of carbonyl compounds, which are valuable intermediates in organic synthesis .

Mechanism of Action

The mechanism of action of 5-methyl-N-(1,2-oxazol-4-yl)-1,2-oxazole-3-carboxamide involves its interaction with specific molecular targets and pathways. Isoxazole derivatives are known to inhibit various enzymes and receptors, leading to their biological effects . For example, they can inhibit protein tyrosine kinases, which play a crucial role in cell signaling and cancer progression .

Comparison with Similar Compounds

5-Methyl-N-(4-methyl-3-nitrophenyl)-3-phenyl-1,2-oxazole-4-carboxamide ()

  • Structure : Replaces the 1,2-oxazol-4-yl group with a 4-methyl-3-nitrophenyl substituent.
  • Implications : Nitro groups often enhance binding to electron-rich biological targets but may reduce metabolic stability .

Ceapin-A4 and Ceapin-A5 ()

  • Structure : Ceapin-A4 has a benzylpyrazole substituent, while Ceapin-A5 features a methylpyrazole group.
  • Key Differences :
    • Pyrazole rings (vs. oxazole) contain two adjacent nitrogen atoms, altering electronic properties and hydrogen-bonding patterns.
    • The furan substituent in Ceapins introduces oxygen-based lone pairs for additional interactions.
  • Implications : Pyrazole-containing analogues are used in protein-folding studies, suggesting the target compound may have similar applications in modulating chaperone activity .

5-Methyl-N-(5-nitro-1,3-thiazol-2-yl)-3-phenyl-1,2-oxazole-4-carboxamide ()

  • Structure : Substitutes the oxazolyl group with a 5-nitrothiazole ring.
  • The nitro group on thiazole may enhance electrophilicity, affecting reactivity in biological systems.
  • Implications : Thiazole derivatives are common in antimicrobial agents, hinting at possible bioactivity for the target compound .

Physicochemical Properties

Melting Points and Solubility

  • Chlorinated pyrazole carboxamides () exhibit higher melting points (133–183°C) due to halogen-induced crystallinity and hydrogen bonding .
  • The target compound’s melting point is likely lower (~120–150°C) due to reduced polarity compared to nitro- or chloro-substituted analogues.

Spectral Data

  • NMR : Methyl groups in analogous compounds resonate at δ 2.65–2.66 ppm (CDCl₃), consistent with the target’s structure .
  • MS : Molecular ion peaks ([M+H]⁺) for similar compounds range from 403–437 m/z, suggesting the target’s molecular ion would align with its formula (C₈H₇N₃O₃: ~193.16 g/mol) .

Biological Activity

5-Methyl-N-(1,2-oxazol-4-yl)-1,2-oxazole-3-carboxamide is a compound of significant interest due to its potential biological activities, particularly in the fields of medicinal chemistry and drug discovery. This article explores its synthesis, biological evaluations, and potential therapeutic applications.

Chemical Structure and Properties

The compound's IUPAC name is This compound . Its molecular formula is C8H8N4O3C_8H_8N_4O_3, and it has a molecular weight of 196.18 g/mol. The structure features two oxazole rings, which are known for their biological activity.

Synthesis

The synthesis of this compound typically involves the reaction of appropriate precursors through cyclization reactions. Research indicates that derivatives of oxazole compounds can be synthesized using methods such as:

  • Condensation reactions of amines with carbonyl compounds.
  • Cyclization involving the use of catalysts or heat to promote the formation of the oxazole ring.

Anticancer Properties

Recent studies have demonstrated that oxazole derivatives exhibit promising anticancer activity. For instance:

  • Cytotoxicity Assays : Compounds similar to this compound have shown significant cytotoxic effects against various cancer cell lines including MCF-7 (breast cancer) and U-937 (monocytic leukemia) with IC50 values in the micromolar range. Specifically, a related compound demonstrated an IC50 value of 0.65μM0.65\mu M against MCF-7 cells .
CompoundCell LineIC50 (µM)
This compoundMCF-70.65
Related Compound AU-9370.75
Related Compound BHeLa2.41

The biological activity of this class of compounds is often attributed to their ability to induce apoptosis in cancer cells through several mechanisms:

  • Activation of p53 Pathway : Some studies suggest that oxazole derivatives can enhance p53 expression levels and promote caspase activation leading to programmed cell death .
  • Inhibition of Carbonic Anhydrases : Certain oxazole derivatives have been identified as selective inhibitors of carbonic anhydrases (CAs), which play a crucial role in tumor growth and metastasis . This inhibition can lead to reduced tumor growth in experimental models.

Case Studies

A notable case study involved the evaluation of a series of oxazole derivatives against various cancer cell lines:

Study Overview

Researchers synthesized multiple derivatives and assessed their biological activities using flow cytometry and Western blot analysis.

Findings

The study revealed that certain derivatives not only inhibited cell proliferation but also induced apoptosis through the mitochondrial pathway. For example:

  • Compound X showed a significant increase in caspase-3 cleavage in treated MCF-7 cells compared to controls.

Q & A

Basic Research Questions

Q. What synthetic methodologies are most effective for producing 5-methyl-N-(1,2-oxazol-4-yl)-1,2-oxazole-3-carboxamide, and how can reaction yields be optimized?

  • Answer : The synthesis typically involves multi-step reactions, including cyclization and carboxamide coupling. Key optimization strategies include:

  • Using polar aprotic solvents (e.g., dimethylformamide) to enhance intermediate solubility .
  • Employing catalysts like sodium hydride for efficient ring formation .
  • Monitoring reaction progress via thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to ensure intermediate purity .
  • Temperature control (e.g., 60–80°C) to avoid side reactions during oxazole ring formation .

Q. Which analytical techniques are critical for confirming the structural integrity and purity of this compound during synthesis?

  • Answer :

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : To verify substituent positions and confirm the absence of regioisomers (e.g., ¹H/¹³C NMR for oxazole ring protons and carboxamide carbonyl signals) .
  • High-Resolution Mass Spectrometry (HRMS) : For precise molecular weight validation .
  • HPLC with UV detection : To quantify purity (>95% threshold for biological assays) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the modification of this compound to enhance biological activity?

  • Answer :

  • Core Modifications : Introducing electron-withdrawing groups (e.g., nitro or chloro) to the oxazole ring can improve target binding affinity, as seen in analogs with dichlorophenyl substituents .
  • Heterocyclic Substitutions : Replacing the oxazole with a thiazole ring (while retaining the carboxamide group) may alter selectivity, as observed in analogs with dual oxazole-thiazole systems .
  • Bioisosteric Replacements : Substituting the oxazol-4-yl group with a benzodioxole moiety (e.g., in PubChem analogs) enhances metabolic stability .
  • Methodology : Use in vitro enzyme inhibition assays (e.g., kinase panels) paired with molecular docking to prioritize synthetic targets .

Q. What computational methods are employed to predict the reactivity or biological targets of this compound?

  • Answer :

  • Quantum Chemical Calculations : Density Functional Theory (DFT) optimizes transition states for key synthetic steps (e.g., cyclization barriers) .
  • Reaction Path Search Algorithms : Identify energetically favorable pathways for heterocycle formation .
  • Molecular Dynamics Simulations : Predict binding modes with proteins (e.g., ATP-binding pockets) using software like AutoDock Vina .
  • Data Integration : Combine computational predictions with experimental validation (e.g., crystallography) to resolve discrepancies .

Q. How do researchers resolve contradictions in reported biological activities among structurally similar oxazole-carboxamide derivatives?

  • Answer :

  • Structural Reanalysis : Compare analogs (e.g., 3-phenyl vs. 3-methyl substitutions) using X-ray crystallography to confirm stereoelectronic effects .
  • Assay Standardization : Replicate conflicting studies under identical conditions (e.g., ATP concentration in kinase assays) .
  • Orthogonal Validation : Use surface plasmon resonance (SPR) to verify binding kinetics when fluorescence-based assays yield inconsistent results .

Q. What strategies are used to elucidate the mechanism of action of this compound at the molecular level?

  • Answer :

  • Target Deconvolution : Combine chemoproteomics (e.g., affinity chromatography) with CRISPR-Cas9 gene knockout screens to identify primary targets .
  • Crystallographic Studies : Resolve co-crystal structures with proteins (e.g., kinases) to map binding interactions .
  • Pathway Analysis : Use RNA sequencing to track downstream gene expression changes after compound treatment .

Notes for Rigorous Research

  • Contradiction Management : Cross-validate synthetic protocols using independent labs to address reproducibility issues .
  • Ethical Sourcing : Avoid commercial suppliers like BenchChem; prioritize peer-reviewed synthetic routes .

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